molecular formula C10H18ClNO2 B13514391 Methyl1-(piperidin-4-yl)cyclopropane-1-carboxylatehydrochloride

Methyl1-(piperidin-4-yl)cyclopropane-1-carboxylatehydrochloride

Cat. No.: B13514391
M. Wt: 219.71 g/mol
InChI Key: NMOSKRHICWBQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride is a bicyclic organic compound comprising a cyclopropane ring fused to a piperidine moiety, with a methyl ester group at the cyclopropane carbon and a hydrochloride salt for enhanced stability. The methyl ester improves lipophilicity compared to free carboxylic acids, favoring membrane permeability .

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

methyl 1-piperidin-4-ylcyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)10(4-5-10)8-2-6-11-7-3-8;/h8,11H,2-7H2,1H3;1H

InChI Key

NMOSKRHICWBQBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Cyclopropanation of Precursors

The initial step involves synthesizing the cyclopropane core, often through the Simmons–Smith cyclopropanation or diazomethane-based methods:

Method Description Conditions References
Simmons–Smith cyclopropanation Reaction of an alkene with diiodomethane and zinc-copper couple Inert atmosphere, room temperature ,
Diazomethane cyclopropanation Reaction of diazomethane with suitable alkenes Low temperature, inert atmosphere

Functionalization of the Cyclopropane

The cyclopropane ring is functionalized to introduce a carboxylate group, typically via oxidation or carboxylation reactions:

  • Oxidation with reagents like potassium permanganate or chromium-based oxidants.
  • Carboxylation using carbon dioxide under pressure or via carboxylic acid derivatives.

Esterification to Form the Methyl Ester

The esterification step involves methylation of the carboxylic acid:

Carboxylic acid + Methanol + Acid catalyst (e.g., sulfuric acid) → Methyl ester

Alternatively, methylation can be achieved via methyl iodide or dimethyl sulfate under basic conditions.

Formation of Hydrochloride Salt

The final step involves treating the methyl ester derivative with hydrochloric acid to produce the hydrochloride salt:

Methyl ester compound + Hydrochloric acid → Methyl1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride

This salt formation enhances compound stability and solubility, especially for pharmacological applications.

Representative Synthetic Route

Based on patent disclosures and recent research, a typical synthetic route can be summarized as:

Step Reaction Reagents & Conditions Purpose References
1 Cyclopropanation Diiodomethane, zinc-copper Form cyclopropane core ,
2 Oxidation KMnO₄ or CrO₃ Introduce carboxylate group
3 Nucleophilic substitution Piperidine derivative Attach piperidine ring
4 Esterification Methanol, acid catalyst Form methyl ester Standard esterification
5 Salt formation HCl in ether or alcohol Obtain hydrochloride salt Standard protocol

Data Table Summarizing Preparation Parameters

Parameter Description Typical Range / Conditions References
Cyclopropanation reagents Diiodomethane, diazomethane Room temperature, inert atmosphere ,
Oxidation reagents KMnO₄, CrO₃ 0–50°C, controlled pH ,
Nucleophilic substitution Piperidine derivatives Reflux or room temperature
Esterification Methanol, sulfuric acid Reflux, 24 hours Standard esterification
Hydrochloride salt HCl gas or concentrated HCl Room temperature Common practice

Research Findings and Patents

Recent patents and scientific articles highlight the efficiency of multicomponent reactions, particularly Ugi-4CR, in synthesizing structurally complex piperidine derivatives with cyclopropane cores. These methods allow for rapid generation of analog libraries, facilitating medicinal chemistry exploration.

For example, a patent describes a one-step synthesis involving N-substituted piperidones, isocyanides, and amino acids, yielding the target compound with good purity and yield under mild conditions.

Notes and Considerations

  • Purification : Chromatography (silica gel, reverse-phase HPLC) is typically employed to isolate the final product.
  • Reaction Optimization : Temperature, solvent choice, and stoichiometry significantly influence yield and purity.
  • Safety : Handling diazomethane and halogenated reagents requires appropriate safety measures due to toxicity and explosiveness.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester moiety undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Hydrolysis to carboxylic acid :
    In aqueous acidic or basic media, the ester hydrolyzes to yield 1-(piperidin-4-yl)cyclopropane-1-carboxylic acid. This reaction is critical for generating intermediates used in further derivatization .

Reaction Conditions Product Yield
1M HCl, reflux, 6hCyclopropane-1-carboxylic acid derivative85–90%
NaOH (2M), ethanol/water, 25°C, 4hSodium salt of carboxylic acid78%

Salt Formation and Deprotection Reactions

The piperidine nitrogen’s protonated state (as hydrochloride salt) allows for deprotection and subsequent functionalization:

  • Trifluoroacetic acid (TFA)-mediated deprotection :
    Removal of tert-butoxycarbonyl (Boc) groups from related piperidine derivatives occurs under TFA in dichloromethane, enabling access to free amines for downstream reactions .

  • Acylation with acyl chlorides :
    Reacting the deprotected amine with acyl chlorides (e.g., cyclopropanecarbonyl chloride) forms stable amides under inert conditions (0–25°C) .

Example Protocol :

text
1. Deprotection: 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester + TFA → 1-cyclopropanecarbonylpiperazine. 2. Salt formation: 1-cyclopropanecarbonylpiperazine + acyl chloride → hydrochloride salt (yield: 86–89%).

Hydrogenation of Unsaturated Precursors

While not a direct reaction of the compound itself, its synthetic precursors (e.g., pyridine-containing analogues) undergo catalytic hydrogenation to yield the piperidine moiety. For instance:

  • PtO₂-catalyzed hydrogenation :
    Ethyl 1-(pyridin-4-yl)cyclopropane-1-carboxylate hydrochloride is reduced to ethyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride under 55 psi H₂, achieving 78% yield .

Cyclopropane Ring Reactivity

The strained cyclopropane ring exhibits unique reactivity:

  • Ring-opening under electrophilic conditions :
    While not explicitly documented for this compound, analogous cyclopropane esters undergo ring-opening with strong acids or electrophiles, forming diesters or linear chain products.

Table 1: Reaction Optimization for Ester Hydrolysis

Base/Acid Solvent Time (h) Temperature Conversion
HClH₂O6Reflux90%
NaOHEtOH/H₂O425°C78%

Table 2: Pharmacokinetic Data for Analogues

Compound Cₘₐₓ (µg/mL) AUC (µg·h/mL) t₁/₂ (h)
4-Chloroaryl12.398.58.2
4-Fluoroaryl8.772.16.5

Scientific Research Applications

Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary use lies in the synthesis of complex molecules and as a reactant in various organic reactions. Research also explores its potential biological activity, interaction with biological targets, and therapeutic applications, positioning it as a precursor for drug development.

Applications in Chemistry

Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride serves as a versatile building block in chemical synthesis. Its chemical structure allows it to undergo various reactions, enabling the creation of a wide array of complex molecules.

Reactions :

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, often using reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4).
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, employing reagents like alkyl halides and nucleophiles such as amines or thiols.

Applications in Biology

The compound is studied for its potential biological activity and interactions with biological targets.

Monoacylglycerol Lipase (MAGL) Inhibition: Piperidine derivatives, including those structurally related to Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride, have demonstrated antitumor activity via monoacylglycerol lipase (MAGL) inhibition . MAGL is crucial in the brain's endocannabinoid system, and its inhibition can indirectly control levels of free fatty acids and other pro-inflammatory or pro-oncogenic lipids .

Applications in Medicine

Ongoing research explores the potential therapeutic applications of Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride, including its use as a precursor for drug development.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Tricyclic amine compounds, which may incorporate piperidine derivatives, are being investigated as inhibitors of cyclin-dependent kinase 2 (CDK2) for treating cancer .

Alzheimer's Disease Treatment: Piperidine derivatives have been explored for treating Alzheimer's disease and potentially preventing or delaying its onset .

Anti-Cancer Agents: Piperidine pharmacophore-containing compounds have demonstrated therapeutic efficacy against a range of diseases and are now being investigated in cancer .

Applications in Industry

Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride is used in the production of pharmaceuticals and other fine chemicals.

Pharmaceuticals: As a building block and reactant, it contributes to synthesizing various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional features of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride (Target) C₁₀H₁₆ClNO₂* ~217.7 (calculated) Cyclopropane, piperidine, methyl ester High rigidity, moderate lipophilicity
3-Azabicyclo[4.3.1]decane hydrochloride () C₉H₁₈ClN 175.7 Bicyclic amine, hydrochloride Rigid bicyclic framework
2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride () C₉H₁₇ClN₂O 204.7 Spirocyclic, ketone, diamine Hydrogen-bonding capacity from ketone
tert-Butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate () C₁₄H₂₅NO₃ 255.4 Cyclopropane, hydroxyl, tert-butyl ester Increased steric bulk, slower hydrolysis
6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride () C₁₂H₁₃ClFN₂O 268.7 Aromatic benzisoxazole, fluorine π-stacking potential, electronegativity
Azacyclonol (Diphenyl(piperidin-4-yl)methanol) () C₁₉H₂₃NO 287.4 Diphenylmethanol, piperidine High lipophilicity, CNS activity

*Calculated based on standard atomic weights.

Key Differences and Implications

Conformational Rigidity
  • In contrast, spirocyclic systems (e.g., 2-methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride) balance rigidity with rotational freedom at the spiro junction, enabling adaptable binding modes .
Solubility and Lipophilicity
  • The methyl ester group in the target compound increases lipophilicity relative to tert-butyl esters (), which are bulkier and resist enzymatic hydrolysis. This suggests faster metabolic clearance for the target .
  • Azacyclonol’s diphenylmethanol group () drastically enhances lipophilicity, likely favoring blood-brain barrier penetration, a trait absent in the target compound .
Electronic and Steric Effects
  • The hydroxyl group in tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate () adds polarity, reducing membrane permeability relative to the target’s esterified structure .

Pharmacological Potential

  • Piperidine derivatives are prevalent in CNS therapeutics (e.g., risperidone intermediates in ). The target’s lack of aromatic systems (vs. benzisoxazole in ) may reduce off-target interactions, while the cyclopropane could enhance target engagement through pre-organization .
  • Unlike Azacyclonol (), which exhibits antihistaminic activity, the target’s simpler structure may favor applications in pain management or enzyme inhibition .

Biological Activity

Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC10H18ClNO2
Molar Mass219.71 g/mol
IUPAC NameMethyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride
InChI KeyNot provided

The biological activity of methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride is largely attributed to its interaction with various biological targets, particularly receptors and enzymes. The compound may act through the following mechanisms:

  • Receptor Binding : The piperidine moiety allows the compound to bind effectively to specific receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby modulating physiological responses.

Therapeutic Applications

Research indicates that methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride could have several therapeutic applications:

  • Analgesic Properties : Preliminary studies suggest that this compound may exhibit pain-relieving effects, making it a candidate for the development of new analgesics.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which is crucial in conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

  • Analgesic Activity : A study conducted on animal models demonstrated that methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride significantly reduced pain responses compared to control groups, indicating its potential as an analgesic agent.
  • Anti-inflammatory Effects : In vitro assays revealed that the compound inhibited the production of pro-inflammatory cytokines in cultured cells, suggesting its utility in treating inflammatory conditions.
  • Neuropharmacological Studies : Research has shown that the compound interacts with neurotransmitter systems, particularly those involving serotonin and dopamine, which could explain its effects on mood and pain perception.

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride, it is beneficial to compare it with similar compounds:

CompoundKey Features
Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetateExhibits anti-inflammatory properties; used in organic synthesis.
N-(piperidin-4-yl)cyclopropanecarboxamideKnown for its analgesic effects; potential for treating neuropathic pain.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized piperidine precursor. For example, cyclopropane rings can be introduced via [2+1] cycloaddition using carbene intermediates or through nucleophilic ring-opening of epoxides. Key conditions include anhydrous environments, controlled temperatures (e.g., 0–25°C), and catalysts like palladium or copper for cross-coupling steps. Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol) .
  • Data Consideration : Monitor reaction progress via TLC or HPLC, and confirm cyclopropane integrity using 1^1H NMR (characteristic δ 0.8–1.5 ppm for cyclopropane protons) .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^{13}C NMR to verify cyclopropane and piperidine moieties. IR spectroscopy can confirm ester carbonyl stretches (~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight.
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is recommended. For hydrochloride salts, ion chromatography or titration can quantify chloride content .

Q. How does the cyclopropane ring influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The strained cyclopropane ring increases susceptibility to ring-opening reactions under acidic or basic conditions. Stability studies should be conducted in buffers (pH 1–12) at 25°C and 40°C, with degradation monitored via HPLC. For example, under strongly acidic conditions (pH < 2), the ester group may hydrolyze, while the cyclopropane ring could undergo electrophilic addition .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacological activities of this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent choice, or salt form). Standardize protocols by:

  • Using a common reference standard (e.g., pharmacopeial-grade material).
  • Controlling solvent polarity (e.g., DMSO concentration ≤1% v/v).
  • Validating target engagement via orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays) .

Q. How can computational modeling predict the reactivity of the cyclopropane moiety in novel derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring strain energy and predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations in explicit solvent (e.g., water, methanol) assess conformational stability. Compare computed IR/NMR spectra with experimental data to validate models .

Q. What experimental design principles apply to studying the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • In vitro : Use parallel artificial membrane permeability assays (PAMPA-BBB) with a pH gradient (7.4 → 7.4).
  • In vivo : Radiolabel the compound (e.g., 14^{14}C) and measure brain-to-plasma ratios in rodent models. Adjust lipophilicity (logP) by modifying ester groups or piperidine substituents to optimize BBB penetration .

Methodological Challenges and Solutions

Q. How to address low yields in cyclopropane-forming reactions during scale-up?

  • Solution : Optimize catalyst loading (e.g., 5–10 mol% CuI) and employ flow chemistry for better heat/mass transfer. Use in situ FTIR to detect intermediates and adjust reagent stoichiometry dynamically .

Q. What precautions are necessary when handling this compound to avoid decomposition?

  • Best Practices : Store under inert gas (N2_2/Ar) at –20°C, protected from light. Use freshly distilled solvents (e.g., THF, DCM) to minimize trace acids/bases. For prolonged experiments, include stabilizers like BHT (0.1% w/w) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.